2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-12-4-6-13(7-5-12)9-11(3)14(15)16/h4-7,10-11H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTWCOYXJRWQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401239395 | |
| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66735-05-5 | |
| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66735-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-(2-methylpropyl)benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401239395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid typically involves the reaction of pinonic acid with bromine in water . This reaction yields the desired compound through a series of steps that include bromination and subsequent hydrolysis .
Industrial Production Methods
Industrial production of this compound often involves high-performance liquid chromatography (HPLC) to ensure purity and quality . The separation is performed on an Ultimate Silica column using a mobile phase composed of hexane, ethyl acetate, and trifluoroacetate .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the development and validation of HPLC methods.
Biology: Studying the effects of NSAID impurities on biological systems.
Industry: Quality control and assurance in pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects by inhibiting the cyclooxygenase enzyme system, which is responsible for the production of prostaglandins . Prostaglandins play a key role in inflammation and pain signaling. By inhibiting this pathway, the compound reduces inflammation and alleviates pain .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmaceutical Relevance : The target compound is primarily studied as a synthesis impurity, with regulatory limits set to ensure ibuprofen’s safety and efficacy. Its structural analogs, such as Impurity B and Dexibuprofen, highlight the impact of chain length and stereochemistry on NSAID activity .
- Environmental Persistence : Substitutions altering hydrophobicity (e.g., trifluoromethoxy groups) may increase environmental persistence, posing challenges for wastewater treatment .
- Drug Design Insights: Shifting the methyl group from C2 to C3 demonstrates how minor structural changes can modulate drug-receptor interactions, guiding future NSAID development .
Biological Activity
2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid, also known as Ibuprofen Impurity F, is a compound structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This article explores its biological activities, focusing on anti-inflammatory properties, molecular interactions, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H18O2
- Molecular Weight : 206.28 g/mol
- CAS Number : 65322-85-2
Anti-inflammatory Activity
Research indicates that compounds within the arylpropanoic acid class, including this compound, exhibit significant anti-inflammatory activity. A study highlighted the synthesis of various β-hydroxy-β-arylpropanoic acids, demonstrating that these compounds can effectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory processes .
Key Findings
- Molecular Docking Studies : Molecular docking simulations suggest that this compound has a favorable binding affinity for COX-2, indicating its potential as an anti-inflammatory agent .
- Comparative Anti-inflammatory Potency : In comparative studies, compounds similar to ibuprofen showed comparable anti-inflammatory effects without significant gastric lesions, a common side effect associated with NSAIDs .
- In Vitro Studies : The compound demonstrated IC50 values in the range of 62.20 to 182.55 μM/L against HeLa cells, indicating moderate cytotoxicity but relatively higher tolerability in healthy human peripheral mononuclear cells (PBMC) with IC50 > 300 μM/L .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that the substitution patterns on the β-hydroxy propanoic acid backbone significantly influence biological activity. The presence of bulky groups like methyl and phenyl enhances the binding affinity and biological efficacy of these compounds .
| Compound | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Ibuprofen | Ibuprofen | 10 | Standard NSAID |
| This compound | Compound Structure | 62.20 - 182.55 | Moderate Anti-inflammatory |
| Other β-hydroxy acids | Varies | Varies | Variable |
Case Studies and Research Findings
A comprehensive study involving various derivatives of β-hydroxy acids revealed promising results in their application as histone deacetylase inhibitors (HDACIs), showcasing their potential in cancer therapy. The antiproliferative activity against HCT-116 cells was notably significant with IC50 values ranging from 0.69 μM to 11 μM for some derivatives, indicating that structural modifications can enhance therapeutic efficacy .
Notable Observations:
- Cellular Effects : Treated cancer cells exhibited nuclear disintegration and chromatin condensation, indicative of apoptosis triggered by the compounds .
- Broader Implications : The findings suggest that modifications to the arylpropanoic acid structure can lead to new drug candidates with dual functionalities—anti-inflammatory and anticancer properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Methyl-3-[4-(2-methylpropyl)phenyl]propanoic acid, and how can intermediates be optimized for yield?
- Methodology : The compound is synthesized via Friedel-Crafts alkylation or conjugate addition strategies. For example, coupling 4-(2-methylpropyl)benzene derivatives with methyl acrylate followed by hydrolysis yields the target acid. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃) and reaction temperatures to minimize side products such as 2-[4-(1-hydroxy-2-methylpropyl)phenyl]propanoic acid (a common impurity) .
- Data Consideration : Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) to track intermediates like 3-[4-(2-methylpropyl)phenyl]propanamide (CAS 59512-17-3), a precursor .
Q. How is this compound characterized, and what analytical techniques resolve structural ambiguities?
- Methodology : Use 1H/13C NMR to confirm substituent positions (e.g., distinguishing between para- and meta-substituted phenyl groups). For stereochemical analysis, chiral HPLC with amylose-based columns separates enantiomers, critical for pharmacological activity studies .
- Data Contradiction : Structural analogs like (2RS)-2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid (CAS 60057-62-7) may co-elute in standard HPLC; employ high-resolution mass spectrometry (HRMS) for unambiguous identification .
Q. What are the recommended purity standards and storage conditions for this compound in pharmacological studies?
- Methodology : Reference standards should meet ≥97% purity (validated by GC-MS or NMR). Store at 2–8°C in amber vials to prevent photodegradation, as the compound’s carboxylic acid group is sensitive to light and humidity .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its structural analogs like ibuprofen?
- Methodology : Conduct in vitro assays using human liver microsomes to identify cytochrome P450 isoforms involved. Compare hydroxylation patterns: unlike ibuprofen (primarily CYP2C9-mediated), this compound’s branched alkyl chain may favor CYP3A4 metabolism, altering pharmacokinetic profiles .
- Data Contradiction : Conflicting reports on metabolite toxicity (e.g., 1-hydroxyibuprofen vs. 3-hydroxylated derivatives) require LC-MS/MS quantification to resolve .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
